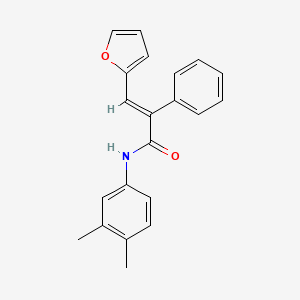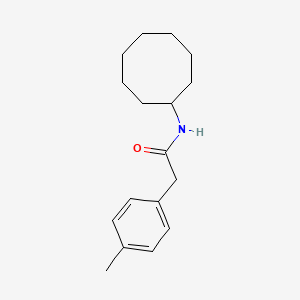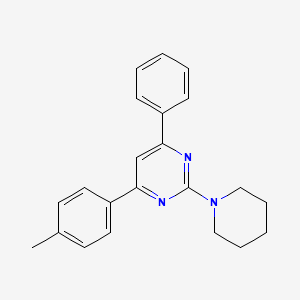![molecular formula C17H18N2O2 B5695711 N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound parthenolide, which is found in feverfew, a plant commonly used in traditional medicine. DMAPT has shown promise in preclinical studies as a potential treatment for cancer, inflammation, and other diseases.
Wirkmechanismus
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide exerts its effects by targeting multiple signaling pathways involved in tumor growth and inflammation. One of the primary targets of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate it.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer, N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it is a small molecule inhibitor that can be easily synthesized and modified for use in preclinical studies. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have a broad range of therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide. One area of interest is the development of new derivatives and analogs of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide with improved efficacy and safety profiles. Another area of interest is the development of combination therapies that combine N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide with other drugs to enhance its therapeutic effects. Additionally, more research is needed to understand the mechanisms of action of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide and its potential effects on other signaling pathways involved in cancer and inflammation.
Synthesemethoden
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide can be synthesized using a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of 2-methylbenzoyl chloride with dimethylamine followed by the addition of 4-aminobenzoic acid. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways involved in tumor growth and progression. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-5-7-15(12)16(20)18-14-10-8-13(9-11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGTJNEOAVIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

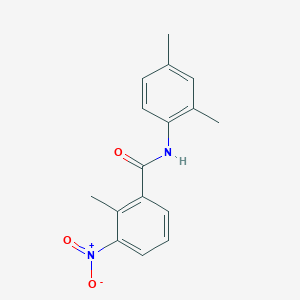
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
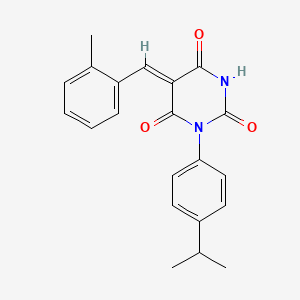


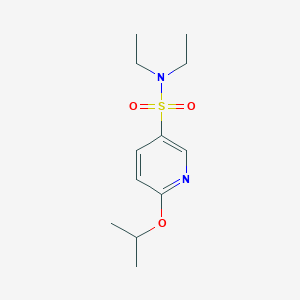
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
